molecular formula C53H68N10O17S B1682053 N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide CAS No. 103494-23-1

N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide

Cat. No. B1682053
M. Wt: 1149.2 g/mol
InChI Key: FXRJJLGINFLBGK-TZLMNZOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a process that involves the sequential addition of amino acids to a growing peptide chain .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of a peptide .


Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, many of which involve the peptide bond. For example, peptide bonds can be broken down by hydrolysis, a reaction that is catalyzed by enzymes called peptidases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, such as its solubility, stability, and charge, are determined by the properties of its constituent amino acids.

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. Some peptides are toxic, while others are safe for human consumption. It’s always important to handle peptides with care and use appropriate safety measures .

Future Directions

The field of peptide research is rapidly advancing, with new peptides being discovered and synthesized all the time. Future research will likely focus on developing new methods for peptide synthesis, studying the functions of newly discovered peptides, and exploring potential therapeutic applications for peptides .

properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H68N10O17S/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79)/t36-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHFQNRAURWBFX-TZLMNZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H68N10O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

105504-60-7 (mono-hydrochloride salt)
Record name U 67827E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103494231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90145878
Record name U 67827E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1149.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide

CAS RN

103494-23-1
Record name U 67827E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103494231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 67827E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90145878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Reactant of Route 2
N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Reactant of Route 3
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N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Reactant of Route 4
N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Reactant of Route 5
N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Reactant of Route 6
Reactant of Route 6
N-Acetyl-aspartyl-O-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide

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